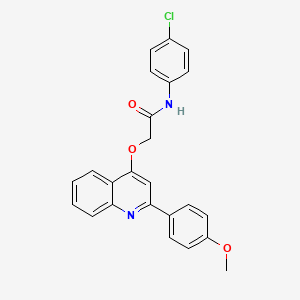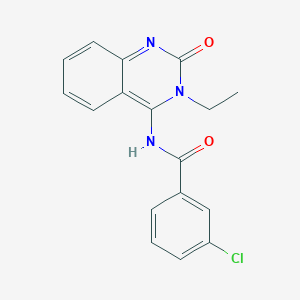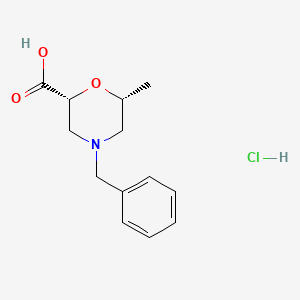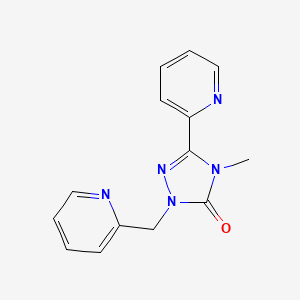
(2-Bromo-5-methoxyphenyl)(4-(2-hydroxypropyl)piperazin-1-yl)methanone hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that contains a bromo-methoxyphenyl group, a hydroxypropyl group, and a piperazine ring. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of a piperazine ring, a bromo-methoxyphenyl group, and a hydroxypropyl group would contribute to its three-dimensional structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The bromine atom on the bromo-methoxyphenyl group could potentially be a site of reactivity. The piperazine ring might also participate in reactions .Aplicaciones Científicas De Investigación
Alzheimer's Disease Therapeutics
A study synthesized a new series of multifunctional amides, including derivatives related to (2-Bromo-5-methoxyphenyl)(4-(2-hydroxypropyl)piperazin-1-yl)methanone hydrochloride, exploring their potential as therapeutic agents for Alzheimer's disease. These compounds exhibited moderate enzyme inhibitory potentials and mild cytotoxicity, with one showing significant activity against acetyl and butyrylcholinesterase enzymes. This suggests their potential utility in developing new drugs against Alzheimer's disease (Hassan et al., 2018).
Antimicrobial Activity
Another research focus involves the synthesis of novel (5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)(4arylpiperazino)methanone derivatives, closely related to the chemical structure , and evaluating their antibacterial activity. Some derivatives demonstrated significant inhibition against various human pathogenic bacteria, indicating potential for further development as antimicrobial agents (Nagaraj et al., 2018).
Anticancer and Antituberculosis Properties
Research into (1-(4-Chlorophenyl) cyclopropyl)(piperazin-1-yl) methanone derivatives, which share a structural similarity with the compound of interest, has shown promising anticancer and antituberculosis activities. Some synthesized compounds displayed significant efficacy against human breast cancer cell lines and the Mycobacterium tuberculosis strain, suggesting a potential pathway for the development of novel therapeutic agents (Mallikarjuna et al., 2014).
Enzyme Inhibition for Therapeutic Applications
The synthesis and evaluation of 2-furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanone derivatives highlight their good enzyme inhibitory activity. Particularly, one compound demonstrated excellent inhibitory effects against acetyl- and butyrylcholinesterase, offering a promising lead for the development of therapeutic agents targeting diseases associated with enzyme dysfunction (Hussain et al., 2017).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(2-bromo-5-methoxyphenyl)-[4-(2-hydroxypropyl)piperazin-1-yl]methanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BrN2O3.ClH/c1-11(19)10-17-5-7-18(8-6-17)15(20)13-9-12(21-2)3-4-14(13)16;/h3-4,9,11,19H,5-8,10H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROVCWTMWCQSGSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCN(CC1)C(=O)C2=C(C=CC(=C2)OC)Br)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BrClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Bromo-5-methoxyphenyl)(4-(2-hydroxypropyl)piperazin-1-yl)methanone hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 4-({[(5-{[(2-fluorobenzoyl)amino]methyl}-1,3,4-oxadiazol-2-yl)thio]acetyl}amino)benzoate](/img/structure/B2443655.png)
![Ethyl 3-(4-chlorophenyl)-4-oxo-5-[(2-thiophen-2-ylacetyl)amino]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2443658.png)

![ethyl 2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)butanoate](/img/structure/B2443660.png)
![N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2443661.png)

![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2443666.png)

![2-(2,3-dimethoxyphenyl)-7-methyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2443671.png)



